![molecular formula C8H10Cl2N5O2P B12547536 {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride CAS No. 142341-38-6](/img/structure/B12547536.png)
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine base linked to a phosphonic dichloride group, making it a subject of interest in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride typically involves the reaction of a purine derivative with a phosphonic dichloride reagent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis of the phosphonic dichloride group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The phosphonic dichloride group can be substituted with nucleophiles such as amines or alcohols to form phosphonate esters or amides.
Hydrolysis: In the presence of water, the phosphonic dichloride group can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The purine base can participate in redox reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are preferred to prevent hydrolysis.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain substitution reactions.
Major Products
The major products formed from these reactions include phosphonate esters, amides, and phosphonic acid derivatives, depending on the reagents and conditions used.
Scientific Research Applications
{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleotide analogs.
Biology: The compound’s purine base makes it relevant in studies involving nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride involves its interaction with biological molecules, particularly nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base but differs in the phosphate groups attached.
Phosphonoacetic Acid: Contains a phosphonic acid group but lacks the purine base.
Nucleotide Analogs: Compounds like acyclovir and ganciclovir, which are used as antiviral agents, share structural similarities.
Properties
CAS No. |
142341-38-6 |
|---|---|
Molecular Formula |
C8H10Cl2N5O2P |
Molecular Weight |
310.07 g/mol |
IUPAC Name |
9-[2-(dichlorophosphorylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H10Cl2N5O2P/c9-18(10,16)5-17-2-1-15-4-14-6-7(11)12-3-13-8(6)15/h3-4H,1-2,5H2,(H2,11,12,13) |
InChI Key |
GRDHKBICACTINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)
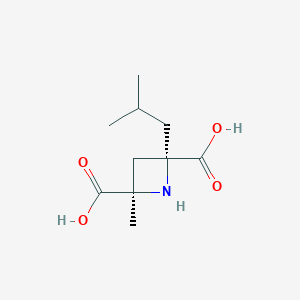
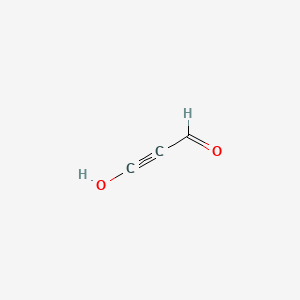
![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)

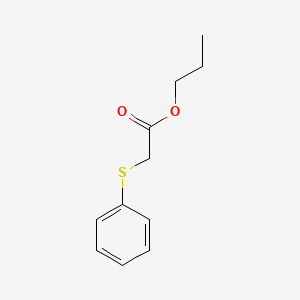
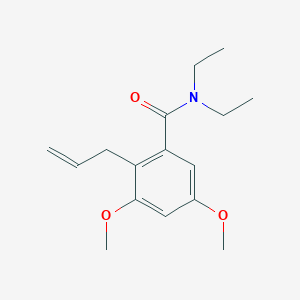
![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
methanone](/img/structure/B12547513.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
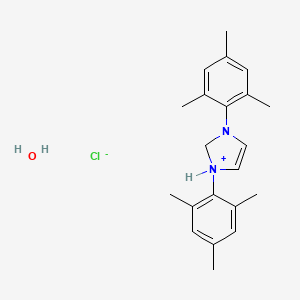
![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)

![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
